molecular formula C23H31NO B4968228 1,3,5-Trimethyl-2,6-diphenyl-4-propylpiperidin-4-ol

1,3,5-Trimethyl-2,6-diphenyl-4-propylpiperidin-4-ol

Cat. No.: B4968228
M. Wt: 337.5 g/mol
InChI Key: QYKFGQQFZQYMFW-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-2,6-diphenyl-4-propylpiperidin-4-ol is a complex organic compound with the molecular formula C20H25NO It is a piperidinol derivative characterized by the presence of three methyl groups, two phenyl groups, and a propyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trimethyl-2,6-diphenyl-4-propylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the alkylation of piperidine derivatives followed by the introduction of phenyl groups through Friedel-Crafts acylation. The reaction conditions often require the use of strong acids or bases as catalysts and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-2,6-diphenyl-4-propylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3,5-Trimethyl-2,6-diphenyl-4-propylpiperidin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-2,6-diphenyl-4-propylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethyl-2,6-diphenylpiperidin-4-ol: Similar structure but lacks the propyl group.

    4-Piperidinol,1,3,5-trimethyl-2,6-diphenyl-: Another closely related compound with slight variations in the substituents.

Uniqueness

1,3,5-Trimethyl-2,6-diphenyl-4-propylpiperidin-4-ol is unique due to the presence of the propyl group, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

1,3,5-trimethyl-2,6-diphenyl-4-propylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO/c1-5-16-23(25)17(2)21(19-12-8-6-9-13-19)24(4)22(18(23)3)20-14-10-7-11-15-20/h6-15,17-18,21-22,25H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKFGQQFZQYMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(C(C(N(C(C1C)C2=CC=CC=C2)C)C3=CC=CC=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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